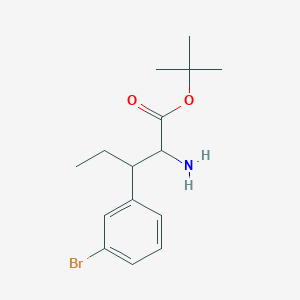

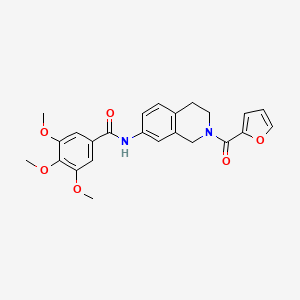

![molecular formula C16H11N3OS3 B2690304 N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 899983-04-1](/img/structure/B2690304.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be monitored by techniques like thin layer chromatography (TLC) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as NMR .

Applications De Recherche Scientifique

Supramolecular Gelators

Research into N-(thiazol-2-yl) benzamide derivatives, which share structural motifs with the compound , has demonstrated their role as supramolecular gelators. These compounds have shown the ability to form stable gels in ethanol/water and methanol/water mixtures, attributed to their methyl functionality and the presence of multiple non-covalent interactions. Such findings highlight the potential of similar compounds in the development of new materials with tailored gelation properties for industrial and biomedical applications (Yadav & Ballabh, 2020).

Drug Discovery Building Blocks

Another area of research relevance is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as novel building blocks in drug discovery. These compounds, related in structural terms to N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, offer the possibility to explore the chemical space around the molecule for potential therapeutic targets, demonstrating the compound's utility in the early stages of drug development (Durcik et al., 2020).

Anticancer Research

A closely related field is the development of thiadiazolobenzamide compounds and their complexes with metals like Ni and Pd. Such research underlines the significance of thiazole and benzamide derivatives in synthesizing compounds with potential anticancer properties, suggesting similar possibilities for this compound in oncological research (Adhami et al., 2012).

Antibacterial Agents

Additionally, the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have unveiled a novel class of promising antibacterial agents. Such studies reveal the therapeutic potential of benzothiazole derivatives in combating bacterial infections, pointing toward similar research avenues for this compound (Palkar et al., 2017).

Mécanisme D'action

Target of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

The mode of action of thiazoles can vary depending on the specific compound and its targets. For example, some thiazoles act as inhibitors of certain enzymes, while others may interact with cellular structures or processes

Biochemical Pathways

Thiazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazoles have been found to inhibit the synthesis of certain proteins, while others may affect cellular signaling pathways

Pharmacokinetics

The pharmacokinetic properties of thiazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Some thiazoles may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged

Result of Action

The molecular and cellular effects of thiazoles can vary depending on their specific targets and mode of action. For example, some thiazoles may inhibit the growth of bacteria or cancer cells, while others may reduce inflammation or pain

Action Environment

The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS3/c1-21-11-7-4-8-12-13(11)18-16(23-12)19-14(20)15-17-9-5-2-3-6-10(9)22-15/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOMYAIMOSKCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

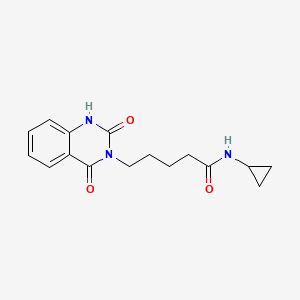

![7-(2-ethoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2690227.png)

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2690230.png)

![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)

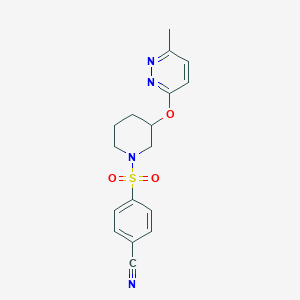

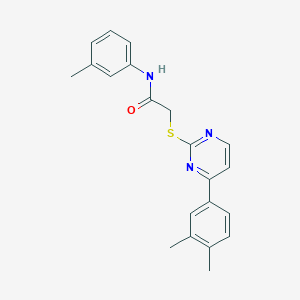

![N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2690234.png)

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)

![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)

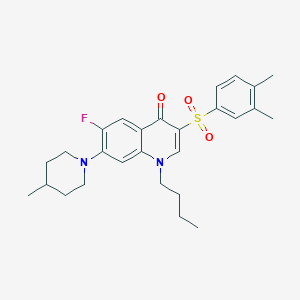

![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)